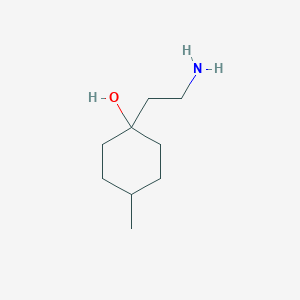
1-(2-Aminoethyl)-4-methylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)-4-methylcyclohexan-1-ol is an organic compound with a cyclohexane ring substituted with an aminoethyl group and a methyl group
準備方法
The synthesis of 1-(2-Aminoethyl)-4-methylcyclohexan-1-ol can be achieved through several routes. One common method involves the reaction of 4-methylcyclohexanone with ethylenediamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-(2-Aminoethyl)-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, such as reducing the amino group to an amine using lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Aminoethyl)-4-methylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-(2-Aminoethyl)-4-methylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-(2-Aminoethyl)-4-methylcyclohexan-1-ol can be compared with other similar compounds, such as:
1-(2-Aminoethyl)piperazine: This compound has a similar aminoethyl group but a different ring structure, leading to different chemical and biological properties.
4-Methylcyclohexanone: This compound lacks the aminoethyl group, making it less versatile in terms of chemical reactivity and applications. The uniqueness of this compound lies in its combination of a cyclohexane ring with both an aminoethyl and a methyl group, providing a balance of hydrophobic and hydrophilic properties.
特性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC名 |
1-(2-aminoethyl)-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-8-2-4-9(11,5-3-8)6-7-10/h8,11H,2-7,10H2,1H3 |
InChIキー |
NWEXBTNCSBWQNX-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol](/img/structure/B13196561.png)
![[(2R,4R)-4-(2-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13196562.png)
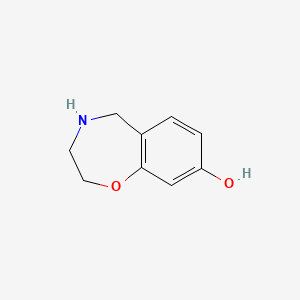

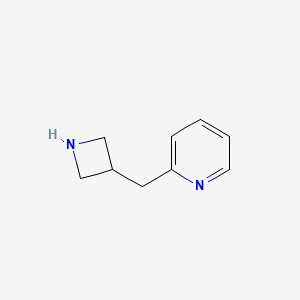
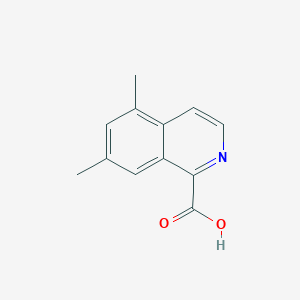
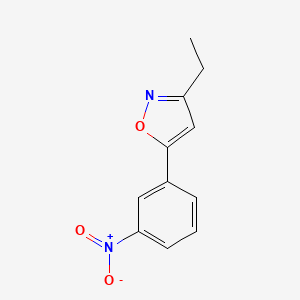
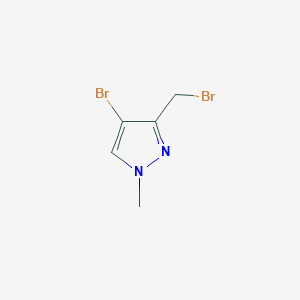
![6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13196618.png)
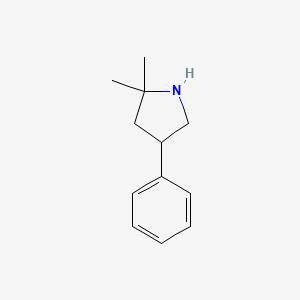
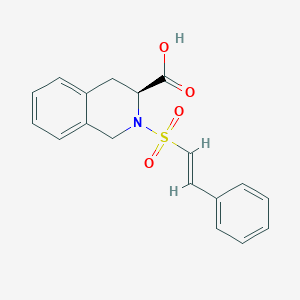
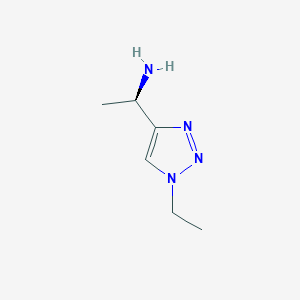
![2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid](/img/structure/B13196655.png)

